Lipophilicity Modulation: clogP Comparison with Non-Fluorinated Phenyl Analog
The target compound (4-F-phenyl) demonstrates a calculated partition coefficient (clogP) of 2.8, representing a moderate increase of 0.4 log units compared to the non-fluorinated 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylic acid analog (clogP = 2.4) . This differential is critical for optimizing blood-brain barrier penetration while maintaining solubility, as fluorine substitution on the distal phenyl ring enhances passive permeability without the excessive lipophilicity burden of a 4-chlorophenyl replacement (clogP = 3.3) [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 2.8 |
| Comparator Or Baseline | 1-(6-Phenylpyrimidin-4-yl)piperidine-4-carboxylic acid: clogP = 2.4; 1-(6-(4-Chlorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid: clogP = 3.3 |
| Quantified Difference | ΔclogP = +0.4 (vs. non-fluorinated); ΔclogP = -0.5 (vs. 4-chloro) |
| Conditions | Calculated logP using ChemAxon consensus model, pH 7.4 |
Why This Matters
A clogP near 3 is often optimal for CNS-targeted kinase inhibitors; the 4-fluorophenyl variant hits this sweet spot better than its non-fluorinated (too polar) or chlorinated (too lipophilic) counterparts.
- [1] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235-248. View Source
